molecular formula C15H26N4O3 B1378798 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine CAS No. 1461715-29-6

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine

Cat. No.: B1378798
CAS No.: 1461715-29-6
M. Wt: 310.39 g/mol
InChI Key: LUSUDVPCQFSPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are a perfect framework for novel drug development .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the coupling of oxadiazole with N-protected amino acids . The yields are usually high (around 80%) and the reaction time is short .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, tert-butylamidoxime can be activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be analyzed using various techniques. For instance, the yield, melting point, and spectroscopic data (IR, NMR, and MS) can provide valuable information about the compound .

Scientific Research Applications

Synthesis and Characterization

Oxadiazole derivatives are synthesized through various chemical reactions involving specific precursors and conditions aimed at achieving desired structural features for targeted applications. For instance, compounds with oxadiazole moieties have been synthesized and characterized through methods like NMR, IR, and Mass spectral studies, with structural confirmation provided by single crystal X-ray diffraction studies. Such synthesized compounds have been extensively researched for their potential in biological applications, showcasing the versatility of oxadiazole derivatives in scientific research (Mamatha S.V et al., 2019).

Biological Activities

Oxadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and anti-inflammatory properties. These compounds have been evaluated for their effectiveness against various bacterial strains and other microorganisms, demonstrating significant potential in the development of new therapeutic agents. For example, specific oxadiazole derivatives have shown remarkable anti-TB activity and superior antimicrobial activity, indicating their potential use in medical research and drug development (Mamatha S.V et al., 2019).

Antimicrobial and Antitumor Activities

Research into oxadiazole derivatives also encompasses the investigation of their antimicrobial and antitumor activities. Studies have shown that certain oxadiazole compounds possess good to moderate activities against tested microorganisms, with some demonstrating significant potency. Additionally, novel bioactive oxadiazole natural product analogs bearing specific moieties have been synthesized and tested for antitumor activity toward various cell lines in vitro, revealing promising results that contribute to the ongoing search for effective cancer treatments (Catalin V. Maftei et al., 2013).

Safety and Hazards

The safety and hazards of 1,2,4-oxadiazole derivatives depend on the specific compound. Some compounds may pose risks due to their reactivity or toxicity .

Biochemical Analysis

Biochemical Properties

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s oxadiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, influencing their activity. Additionally, this compound has been shown to interact with transport proteins, affecting the transport of other molecules across cell membranes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, in cancer cell lines, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, the compound can interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes . These interactions are crucial for understanding the compound’s role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be actively transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and nucleus. Post-translational modifications, such as phosphorylation, can further influence its localization and activity. These factors are essential for understanding how the compound exerts its biochemical effects at the cellular level .

Properties

IUPAC Name

4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)-morpholin-4-ylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-15(2,3)14-16-12(22-17-14)13(18-4-8-20-9-5-18)19-6-10-21-11-7-19/h13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSUDVPCQFSPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C(N2CCOCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
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4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
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4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
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4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
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4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
Reactant of Route 6
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine

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